

Erbstatin: A Technical Guide to its Biochemical Properties

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Compound of Interest

Compound Name: *Erbstatin*

Cat. No.: *B1671608*

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Introduction

Erbstatin is a naturally occurring compound isolated from the actinomycete *Streptomyces* sp. MH435-hF3[1]. It is a potent inhibitor of protein tyrosine kinases, with a particular specificity for the Epidermal Growth Factor Receptor (EGFR). Its ability to selectively block crucial signaling pathways involved in cell proliferation and transformation has established it as an invaluable tool in cancer research and drug discovery. This document provides an in-depth overview of the core biochemical properties of **Erbstatin**, its mechanism of action, quantitative data on its biological activity, and detailed protocols for its characterization.

Physicochemical and Biochemical Properties

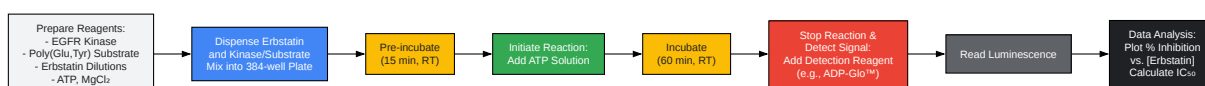
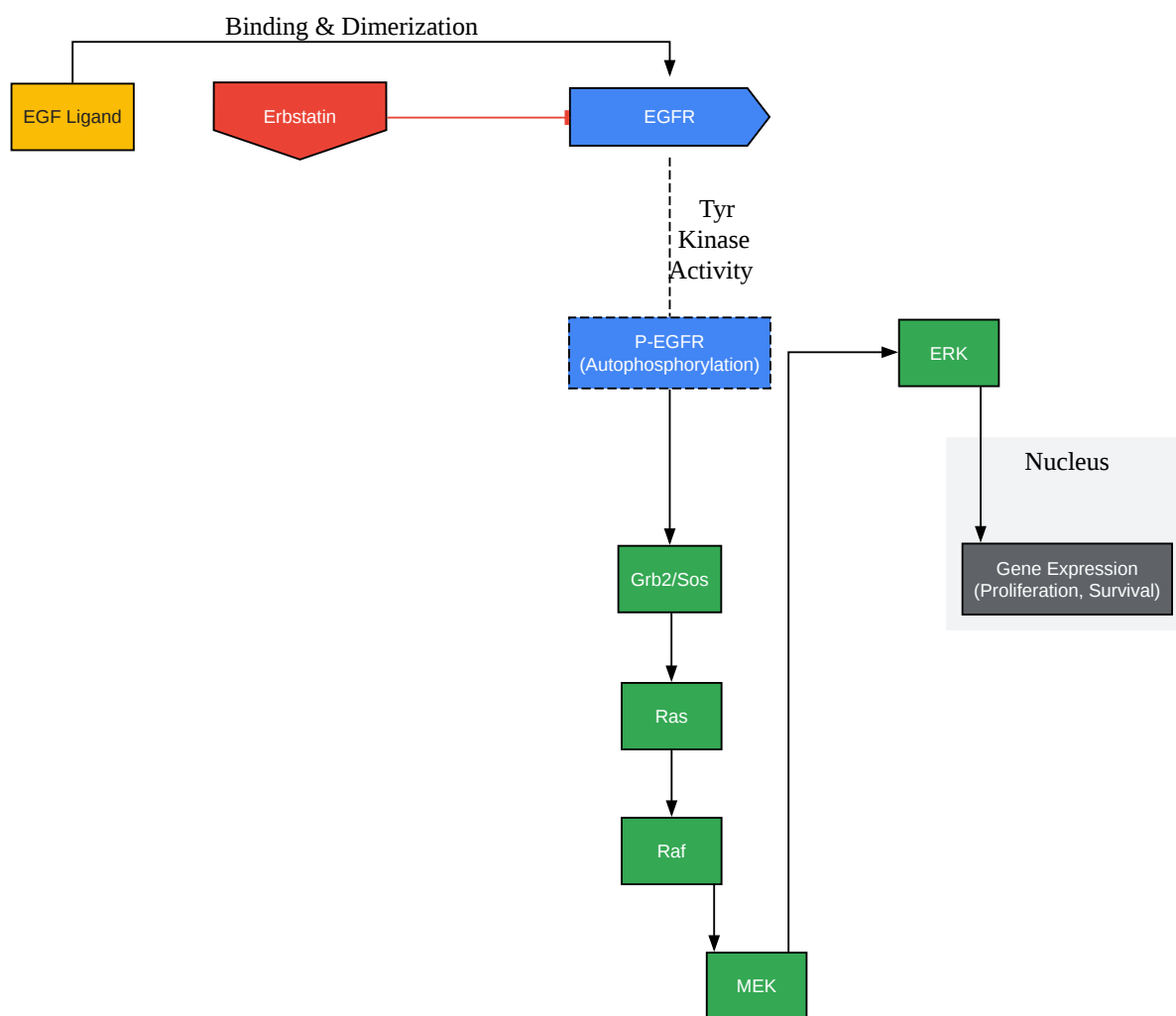
Erbstatin is a relatively small molecule with defined chemical characteristics. It is noted for its solubility in common organic solvents and insolubility in aqueous solutions. A summary of its key properties is presented below.

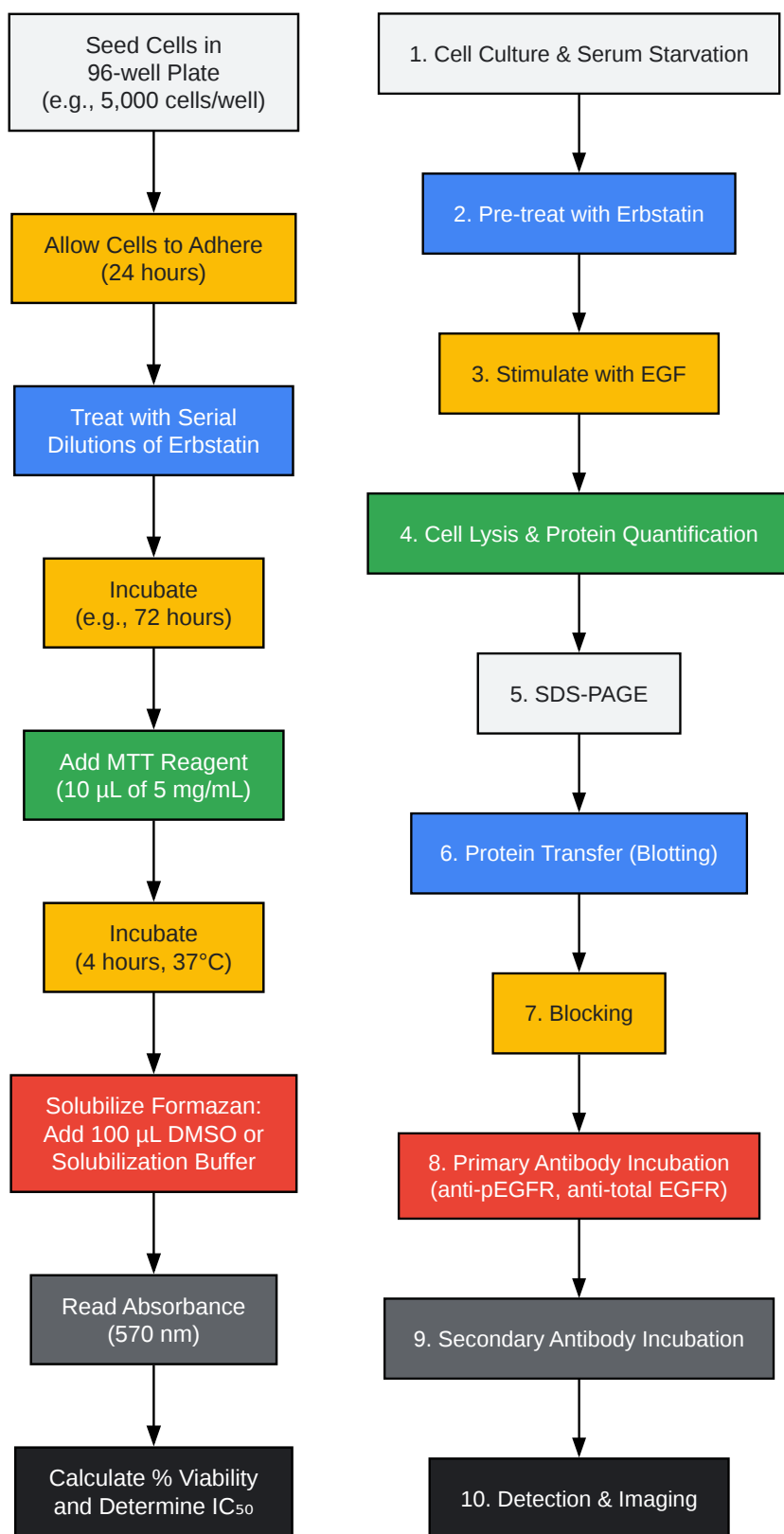
Property	Value	Reference(s)
Molecular Formula	C ₉ H ₉ NO ₃	[1]
Molecular Weight	179.175 g/mol	[1]
Source	Streptomyces sp. MH435-hF3	[1]
Purity	>98% (by HPLC)	[1]
Solubility	Soluble in Methanol (MeOH), Dimethyl sulfoxide (DMSO), and Acetone	[1]
Insoluble in Water (H ₂ O) and Hexane	[1]	
CAS Number	100827-28-9	[1]

Mechanism of Action

Erbstatin primarily functions by inhibiting the kinase activity of the EGFR. Upon binding of a ligand such as Epidermal Growth Factor (EGF), the EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues within its cytoplasmic domain. This phosphorylation creates docking sites for adaptor proteins, initiating downstream signaling cascades.

Erbstatin blocks this initial autophosphorylation step. Kinetic studies have shown that **Erbstatin** acts as a partial competitive inhibitor with respect to both ATP and the peptide substrate, suggesting it binds to a site distinct from, but related to, the ATP and substrate binding sites on the EGFR kinase domain[2]. By preventing receptor phosphorylation, **Erbstatin** effectively halts the recruitment of adaptor proteins like Grb2-Sos, thereby blocking the activation of the Ras-Raf-MAPK pathway, which is critical for cell proliferation and survival[1]. While highly active against EGFR, **Erbstatin** has also been shown to inhibit other tyrosine kinases, such as p185ERBB2 and pp60c-src, and even the serine/threonine kinase Protein Kinase C (PKC) at higher concentrations[3][4].





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